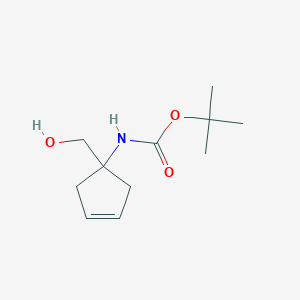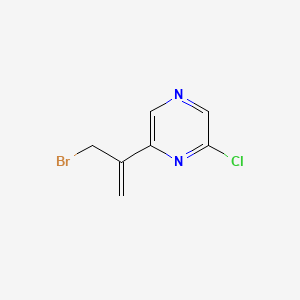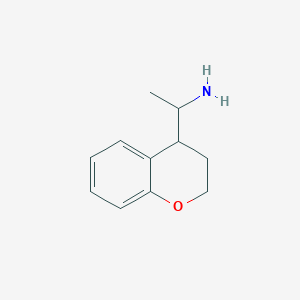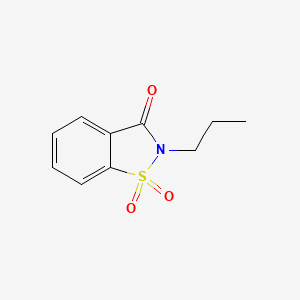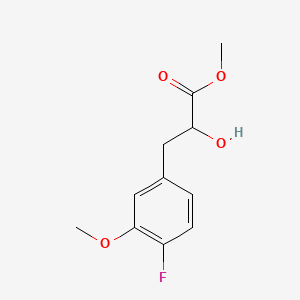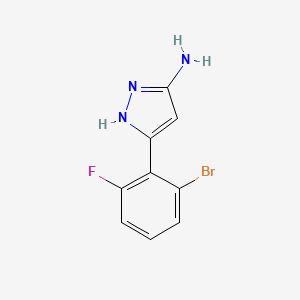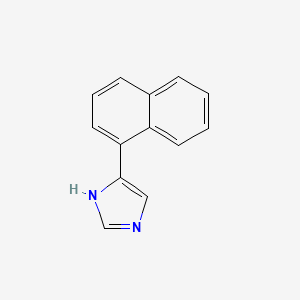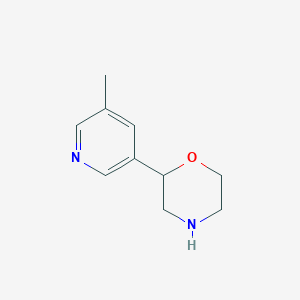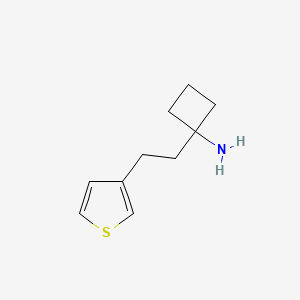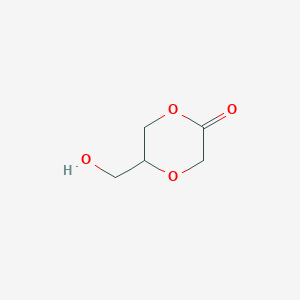
5-(Hydroxymethyl)-1,4-dioxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-1,4-dioxan-2-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a dioxane ring with a hydroxymethyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1,4-dioxan-2-one typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method ensures high selectivity and yield, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous processes involving the dehydration of hexoses, such as fructose, in the presence of suitable catalysts . This method allows for the efficient conversion of biomass-derived feedstocks into valuable chemical intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include 5-(hydroxymethyl)-2-furancarboxylic acid, 2,5-bis(hydroxymethyl)furan, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-1,4-dioxan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of hemoglobin subunit alpha in humans, which is crucial for its therapeutic effects in treating blood disorders . Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furfural: A closely related compound with similar chemical properties and applications.
5-(Chloromethyl)furfural: A halogenated derivative with enhanced stability and reactivity.
2,5-Bis(hydroxymethyl)furan: A reduced form with applications in polymer synthesis.
Uniqueness
5-(Hydroxymethyl)-1,4-dioxan-2-one stands out due to its unique dioxane ring structure, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .
Eigenschaften
CAS-Nummer |
122150-99-6 |
|---|---|
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-1,4-dioxan-2-one |
InChI |
InChI=1S/C5H8O4/c6-1-4-2-9-5(7)3-8-4/h4,6H,1-3H2 |
InChI-Schlüssel |
HIQHCIVHNZGOKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC(=O)O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
